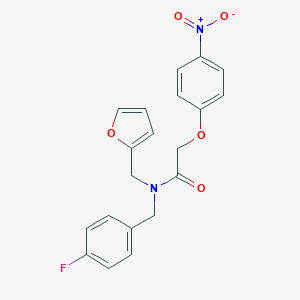
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide, also known as FANFT, is a chemical compound that has been used in scientific research for its potential applications in cancer treatment.
Mecanismo De Acción
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide works by inhibiting DNA replication and inducing DNA damage in cancer cells. This leads to cell death and the inhibition of tumor growth. N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide also has the potential to act as a photosensitizer, which can be activated by light to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has been shown to induce DNA damage and inhibit DNA replication in cancer cells. This leads to cell death and the inhibition of tumor growth. N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has also been shown to have anti-inflammatory effects, which may contribute to its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide in lab experiments is its potential as a photosensitizer, which can be activated by light to induce cell death in cancer cells. However, N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide is also toxic to normal cells, which can limit its use in lab experiments.
Direcciones Futuras
Future research on N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies could investigate the use of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide in other types of cancer, beyond bladder cancer. Finally, research could focus on developing new formulations of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide that are less toxic to normal cells, while still maintaining its potential as a cancer treatment.
Métodos De Síntesis
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 4-nitrophenol with 2-furylmethyl bromide, followed by the reaction of the resulting compound with 4-fluorobenzylamine and acetic anhydride. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has been studied for its potential use in cancer treatment, particularly in the treatment of bladder cancer. Studies have shown that N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide can induce DNA damage and inhibit DNA replication, leading to cell death in cancer cells. N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has also been studied for its potential use in photodynamic therapy, which involves the use of light and a photosensitizer to destroy cancer cells.
Propiedades
Nombre del producto |
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide |
|---|---|
Fórmula molecular |
C20H17FN2O5 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H17FN2O5/c21-16-5-3-15(4-6-16)12-22(13-19-2-1-11-27-19)20(24)14-28-18-9-7-17(8-10-18)23(25)26/h1-11H,12-14H2 |
Clave InChI |
MDRQNDKPAOHPFI-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B254376.png)
![N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B254378.png)
![N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
![4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
![(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)



![7-Bromo-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254395.png)
![4-[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254405.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide](/img/structure/B254410.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide](/img/structure/B254411.png)
